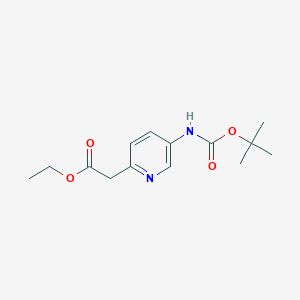

Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate

Vue d'ensemble

Description

Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate is a chemical compound with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol . It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate typically involves the reaction of ethyl (5-aminopyridin-2-yl)acetate with di-tert-butyl dicarbonate in the presence of a solvent such as 1,4-dioxane. The reaction is carried out at room temperature and then refluxed for 18 hours. After cooling, the mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated under reduced pressure. The resulting residue is purified by chromatography to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions and purification steps to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Applications De Recherche Scientifique

Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, influencing their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate

- tert-Butyl (6-methoxypyridin-2-yl)carbamate

- tert-Butyl (3-ethylpyridin-2-yl)carbamate

- tert-Butyl (6-ethynylpyridin-2-yl)carbamate

- tert-Butyl (3-hydroxypyridin-2-yl)carbamate

Uniqueness

Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to similar compounds. Its tert-butoxycarbonyl group provides stability and protection during synthetic processes, making it a valuable intermediate in organic synthesis.

Activité Biologique

Ethyl 2-(5-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate, a compound with the molecular formula C14H20N2O4 and CAS number 921940-82-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its synthesis, pharmacological properties, and relevant research findings.

Molecular Structure

- Molecular Formula : C14H20N2O4

- Molecular Weight : 280.32 g/mol

- CAS Number : 921940-82-1

The compound features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) amino group, which is significant for its biological activity.

Synthesis

The synthesis of this compound can be achieved through the reaction of ethyl 2-(5-amino)pyridin-2-ylacetate with di-tert-butyl dicarbonate (Boc anhydride), facilitating the formation of the Boc-protected amine .

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. A study evaluating related compounds reported IC50 values ranging from 25 to 440 nM against human cervix carcinoma (HeLa), murine leukemia (L1210), and human T-lymphoblastoid leukemia (CEM) cells .

Table 1: Antiproliferative Activity of Related Compounds

| Compound ID | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | HeLa | 1.1 |

| Compound B | L1210 | 2.8 |

| Compound C | CEM | 2.3 |

These findings suggest that compounds with similar structures may also possess selective cytotoxicity towards cancer cells while sparing normal cells, as indicated by their high IC50 values (>20 µM) in normal human peripheral blood mononuclear cells (PBMC) .

The mechanism by which these compounds exert their anticancer effects appears to involve disruption of the cell cycle, particularly affecting the G2/M phase. This is evidenced by an increase in G2/M-phase cells following treatment with these agents . Furthermore, apoptosis induction was observed, with significant increases in annexin-V positive cells after treatment.

Other Biological Activities

Beyond anticancer properties, this compound's potential as an antitubulin agent has been explored. Compounds structurally related to this molecule have been shown to inhibit tubulin polymerization, which is critical for cancer cell division and proliferation .

Study on Antitubulin Activity

In a recent study focused on antitubulin agents, several derivatives were synthesized and evaluated for their ability to inhibit tubulin assembly. The most potent compounds demonstrated significant inhibition of cancer cell growth through mechanisms involving microtubule disruption .

Clinical Implications

The selective cytotoxicity of this compound towards cancer cells suggests its potential use in targeted cancer therapies. Future investigations are warranted to further elucidate its pharmacokinetics and therapeutic efficacy in vivo.

Propriétés

IUPAC Name |

ethyl 2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-5-19-12(17)8-10-6-7-11(9-15-10)16-13(18)20-14(2,3)4/h6-7,9H,5,8H2,1-4H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKPGWLFLFCAJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=C(C=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731296 | |

| Record name | Ethyl {5-[(tert-butoxycarbonyl)amino]pyridin-2-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921940-82-1 | |

| Record name | Ethyl {5-[(tert-butoxycarbonyl)amino]pyridin-2-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.